4-Bromo-2-chloro-6-methylaniline 4-Bromo-2-chloro-6-methylaniline
Brand Name: Vulcanchem
CAS No.: 30273-42-8
VCID: VC1998548
InChI: InChI=1S/C7H7BrClN/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,10H2,1H3
SMILES: CC1=CC(=CC(=C1N)Cl)Br
Molecular Formula: C7H7BrClN
Molecular Weight: 220.49 g/mol

4-Bromo-2-chloro-6-methylaniline

CAS No.: 30273-42-8

Cat. No.: VC1998548

Molecular Formula: C7H7BrClN

Molecular Weight: 220.49 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2-chloro-6-methylaniline - 30273-42-8

Specification

CAS No. 30273-42-8
Molecular Formula C7H7BrClN
Molecular Weight 220.49 g/mol
IUPAC Name 4-bromo-2-chloro-6-methylaniline
Standard InChI InChI=1S/C7H7BrClN/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,10H2,1H3
Standard InChI Key DIXGIKZIIZRFKE-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1N)Cl)Br
Canonical SMILES CC1=CC(=CC(=C1N)Cl)Br

Introduction

Chemical Structure and Identification

4-Bromo-2-chloro-6-methylaniline (C₇H₇BrClN) is characterized by its distinct structural arrangement featuring three key substituents on an aniline core. The molecule contains a bromine atom at the para (4) position, a chlorine atom at the ortho (2) position, and a methyl group at the other ortho (6) position relative to the amino group.

Chemical Identifiers

The compound can be identified through various standardized nomenclature systems and identifiers as shown in Table 1.

Identifier TypeValue
Chemical Name4-Bromo-2-chloro-6-methylaniline
CAS Number30273-42-8
Molecular FormulaC₇H₇BrClN
Molecular Weight220.49 g/mol
MDL NumberMFCD00041432
InChI KeyDIXGIKZIIZRFKE-UHFFFAOYSA-N
SMILESCC1=CC(Br)=CC(Cl)=C1N
EC Number627-699-0
PubChem CID2769626

Table 1: Chemical identifiers for 4-Bromo-2-chloro-6-methylaniline

Synonyms

The compound is known by several synonyms in scientific literature and commercial catalogs:

  • 4-Bromo-6-chloro-o-toluidine

  • 4-Bromo-2-chloro-6-methylbenzenamine

  • 2-Amino-5-bromo-3-chlorotoluene

  • Benzenamine, 4-bromo-2-chloro-6-methyl-

Physical and Chemical Properties

4-Bromo-2-chloro-6-methylaniline exists as a crystalline solid under standard conditions and exhibits specific physicochemical characteristics that influence its behavior in various applications.

Physical Properties

The compound demonstrates distinct physical properties as summarized in Table 2.

PropertyValueSource
Physical StateSolid
AppearanceWhite to cream or purple crystalline powder or fused solid
Melting Point37-40°C
Boiling Point261.8±35.0°C (Predicted)
Density1.619±0.06 g/cm³ (Predicted)
Flash Point>230°F
Molecular Weight220.49 g/mol

Table 2: Physical properties of 4-Bromo-2-chloro-6-methylaniline

Spectroscopic Properties

Infrared spectroscopy (FTIR) is commonly used for the identification and characterization of 4-Bromo-2-chloro-6-methylaniline. The compound shows characteristic absorption bands that can be used to confirm its structure and purity.

When analyzed using infrared spectroscopy, halogenated anilines like 4-Bromo-2-chloro-6-methylaniline typically display the following characteristic bands:

  • N-H stretching vibrations in the region of 3300-3500 cm⁻¹

  • Aromatic C=C stretching vibrations around 1600-1650 cm⁻¹

  • C-H stretching vibrations near 3000 cm⁻¹

  • C-Br and C-Cl stretching vibrations in the fingerprint region

Chemical Reactivity

The reactivity of 4-Bromo-2-chloro-6-methylaniline is largely dictated by its functional groups: the amino group and the halogen substituents.

Nucleophilic Properties

The amino group (-NH₂) in 4-Bromo-2-chloro-6-methylaniline acts as a nucleophile and can participate in various reactions:

  • Condensation reactions with aldehydes and ketones to form imines (Schiff bases)

  • Acylation with acid chlorides or anhydrides to form amides

  • Alkylation to form secondary or tertiary amines

Halogen Reactivity

The bromine and chlorine atoms in 4-Bromo-2-chloro-6-methylaniline serve as reactive sites for various transformations:

  • Metal-catalyzed cross-coupling reactions (Suzuki, Negishi, Sonogashira)

  • Nucleophilic aromatic substitution under appropriate conditions

  • Metal-halogen exchange reactions with organometallic reagents

Research has shown that in Suzuki coupling reactions, the bromine at the para position (C-4) is generally more reactive than the chlorine at the ortho position (C-2), allowing for regioselective transformations. This differential reactivity enables stepwise functionalization of the molecule.

Applications and Uses

4-Bromo-2-chloro-6-methylaniline serves as a valuable building block in organic synthesis with applications in several fields.

Synthetic Intermediate

The compound functions primarily as an intermediate in the synthesis of various organic compounds including:

  • Agrochemicals and pesticides

  • Pharmaceutical intermediates

  • Dyes and pigments

  • Specialty chemicals

Cross-Coupling Chemistry

The presence of halogen substituents makes 4-Bromo-2-chloro-6-methylaniline particularly useful in cross-coupling reactions:

  • In Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds

  • In sequential coupling reactions utilizing the differential reactivity of the bromine and chlorine atoms

  • As a precursor for heterocyclic compound synthesis

Research Applications

In research settings, 4-Bromo-2-chloro-6-methylaniline is utilized for:

  • Development of novel synthetic methodologies

  • Structure-activity relationship studies in pharmaceutical research

  • Preparation of materials with specific electronic or optical properties

Analytical Characterization

Various analytical techniques are employed to identify, characterize, and determine the purity of 4-Bromo-2-chloro-6-methylaniline.

Chromatographic Methods

Chromatographic techniques used for analysis include:

  • Gas Chromatography (GC) for purity determination

  • High-Performance Liquid Chromatography (HPLC) for separation and quantification

  • Thin Layer Chromatography (TLC) for reaction monitoring and purity assessment

Spectroscopic Methods

Spectroscopic techniques for structural elucidation and characterization include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Infrared Spectroscopy (IR/FTIR)

  • Mass Spectrometry (MS)

  • UV-Visible Spectroscopy

Other Analytical Methods

Additional analytical methods that may be employed include:

  • Elemental analysis for composition determination

  • X-ray diffraction (XRD) for crystal structure determination

  • Melting point determination for purity assessment

SupplierProduct FormPurityPackage Sizes
Thermo Scientific ChemicalsSolid98%5g, 25g
Various DistributorsCrystalline powder≥97.5%5g, 25g

Table 3: Commercial availability of 4-Bromo-2-chloro-6-methylaniline

Quality Specifications

Commercial suppliers typically provide the following specifications:

  • Assay (GC): ≥97.5%

  • Identification: Conforms to structure by FTIR

  • Appearance: White to cream or purple

  • Melting Point: 37-42°C

  • Form: Crystalline powder or fused solid

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator